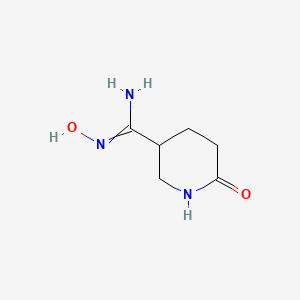

N'-hydroxy-6-oxopiperidine-3-carboximidamide

CAS No.:

Cat. No.: VC15879306

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O2 |

|---|---|

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | N'-hydroxy-6-oxopiperidine-3-carboximidamide |

| Standard InChI | InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10) |

| Standard InChI Key | HYRKJKLLAADWRX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NCC1C(=NO)N |

Introduction

Synthesis and Synthetic Routes

The synthesis of N'-hydroxy-6-oxopiperidine-3-carboximidamide typically involves multi-step reactions starting from piperidine precursors. A common approach utilizes hydroxylamine hydrochloride to introduce the oxime intermediate, which is subsequently functionalized into the carboximidamide group.

Key Synthetic Steps

-

Formation of the Piperidine Skeleton: Starting materials such as 6-oxopiperidine-3-carboxylic acid are modified via alkylation or acylation to introduce substituents. For example, reaction with ethyl or methyl halides under basic conditions yields 1-alkyl-6-oxopiperidine intermediates.

-

Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol or methanol introduces the N'-hydroxy group, forming the oxime intermediate. This step often requires controlled pH and temperature to optimize yield.

-

Carboximidamide Functionalization: The oxime undergoes further reaction with ammonia or amines to form the carboximidamide group. Catalysts such as acetic acid or palladium-based systems may be employed to enhance reaction efficiency .

Example Reaction Scheme:

Industrial-Scale Production

Large-scale synthesis involves batch reactors with optimized parameters:

-

Solvents: Ethanol, methanol, or dimethylformamide (DMF).

-

Temperature: 60–80°C for oxime formation; room temperature for carboximidamide synthesis.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Structural and Physicochemical Properties

Molecular Structure

The compound features a piperidine ring with:

-

Ketone Group (C=O): At position 6, contributing to electrophilic reactivity.

-

Carboximidamide Group (C(=NOH)NH₂): At position 3, enabling hydrogen bonding and metal coordination .

-

Conformational Flexibility: The piperidine ring adopts a chair conformation, with substituents in equatorial positions to minimize steric strain .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 157.17 g/mol | |

| XLogP3 | -0.7 (predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).

-

NMR (¹H): δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N-CH₂), δ 8.1 ppm (N-H) .

| Compound | IC₅₀ (COX-2) | IC₅₀ (HDAC6) | Reference |

|---|---|---|---|

| 1-Ethyl derivative | 0.8 μM | 1.2 μM | |

| 1-Methyl derivative | 1.5 μM | 2.0 μM |

Applications in Medicinal Chemistry

Prodrug Development

The N'-hydroxy group serves as a prodrug moiety, enhancing solubility and bioavailability. Enzymatic cleavage in vivo releases active amines.

Metal Coordination Complexes

The carboximidamide group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume